An In-depth Technical Guide to the Synthesis and Characterization of Nickel(II) Dibutyldithiocarbamate
An In-depth Technical Guide to the Synthesis and Characterization of Nickel(II) Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel(II) dibutyldithiocarbamate, [Ni(S₂CN(C₄H₉)₂)₂], is a coordination complex with significant applications ranging from an antioxidant in rubber manufacturing to a precursor for nickel sulfide (B99878) nanomaterials.[1][2][3] Its synthesis is robust, and its structure showcases a characteristic square planar geometry.[4][5][6] This document provides a comprehensive technical overview of the synthesis and detailed characterization of this complex, offering standardized experimental protocols, tabulated quantitative data, and visual workflows to support research and development activities.
Synthesis Pathway
The synthesis of Nickel(II) dibutyldithiocarbamate is a two-stage process. First, the dithiocarbamate (B8719985) ligand is formed in situ or as a stable salt, followed by complexation with a Nickel(II) salt.
Stage 1: Synthesis of Sodium Dibutyldithiocarbamate (Ligand)
The precursor ligand, sodium dibutyldithiocarbamate, is synthesized from dibutylamine (B89481), carbon disulfide, and sodium hydroxide (B78521). This reaction is typically a one-pot synthesis where the nucleophilic amine attacks the electrophilic carbon of carbon disulfide in a basic medium.
Stage 2: Synthesis of Nickel(II) Dibutyldithiocarbamate (Complexation)
The final complex is prepared via a salt metathesis reaction. An aqueous solution of the sodium dibutyldithiocarbamate ligand is reacted with an aqueous solution of a Nickel(II) salt, such as nickel(II) chloride, sulfate, or acetate.[1][2] The desired complex, being insoluble in water, precipitates out of the solution as a dark green solid.[1][7]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of the title compound.
General Experimental Workflow
The overall process involves the synthesis of the ligand, complexation, and subsequent characterization to confirm the structure and purity of the final product.
Synthesis Protocol
Adapted from procedures for analogous dithiocarbamate complexes.[8]
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Preparation of Sodium Dibutyldithiocarbamate:
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In a three-necked flask equipped with a stirrer and dropping funnel, dissolve sodium hydroxide (0.1 mol) in 50 mL of water.
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Add dibutylamine (0.1 mol). Cool the flask to 0-5 °C using an ice bath.
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Slowly add carbon disulfide (0.1 mol) dropwise while stirring continuously to control the exothermic reaction.
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After complete addition, continue stirring the mixture in the ice bath for 2-4 hours. The aqueous solution of sodium dibutyldithiocarbamate is used directly in the next step.
-
-
Preparation of Nickel(II) Dibutyldithiocarbamate:
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Prepare an aqueous solution of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.05 mol) in 100 mL of distilled water.
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Slowly add the nickel(II) chloride solution to the freshly prepared sodium dibutyldithiocarbamate solution with vigorous stirring.
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A dark green precipitate of Nickel(II) dibutyldithiocarbamate will form immediately.[1][9]
-
Continue stirring for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid product by suction filtration using a sintered-glass filter.[9][10]
-
Wash the precipitate thoroughly with distilled water to remove any unreacted salts and byproducts.
-
Dry the final product in a vacuum desiccator over anhydrous calcium chloride. A typical yield is around 70%.[9]
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Characterization Protocols
-
FTIR Spectroscopy:
-
Record the infrared spectrum of the solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
Scan in the range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational bands for the C-N (thioureide) and C-S bonds.
-
-
UV-Vis Spectroscopy:
-
Dissolve a small, accurately weighed sample of the complex in a suitable solvent (e.g., chloroform (B151607) or DMSO).
-
Record the absorption spectrum over a range of 200-800 nm using a quartz cuvette.
-
Identify the λₘₐₓ values corresponding to the d-d transitions and charge transfer bands.
-
-
Thermal Analysis (TGA/DSC):
-
Place a small amount of the sample (5-10 mg) in an alumina (B75360) crucible.
-
Heat the sample from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[11]
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature to determine decomposition temperatures and the nature of the final residue.
-
-
Single-Crystal X-ray Diffraction:
-
Grow single crystals suitable for diffraction by slow evaporation of a solution of the complex in a solvent mixture like chloroform/hexanes or n-hexane.[9][12]
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data at a controlled temperature (e.g., 120 K or 293 K) using Mo Kα radiation.[12][13]
-
Solve and refine the crystal structure to determine bond lengths, bond angles, and the overall molecular geometry.
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Data Presentation
The following tables summarize key quantitative data for Nickel(II) Dibutyldithiocarbamate and closely related analogues.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₃₆N₂NiS₄ | [7] |
| Molecular Weight | 467.45 g/mol | [7] |
| Appearance | Dark green, fine powder or flakes | [1][7] |
| Melting Point | 86 °C | [7] |
| Solubility in Water | 8.93 x 10⁻³ mg/L (20 °C) | [1] |
| Geometry | Square Planar | [4][5][6] |
Table 2: Spectroscopic Data
| Technique | Wavenumber / Wavelength | Assignment | Reference(s) |
| FTIR | ~1435 - 1477 cm⁻¹ | ν(C-N) Thioureide bond | [14][15] |
| FTIR | ~996 - 1000 cm⁻¹ | ν(C-S) Symmetric stretch | [14][15] |
| UV-Vis | ~367, 412, 559, 670 nm | d-d transitions / Charge Transfer (Data from analogous Ni(II) DTC) | [14] |
Table 3: Thermal Analysis Data
| Parameter | Value | Conditions | Reference(s) |
| Decomposition Onset | ~250 - 300 °C | Inert Atmosphere (N₂) | [4] |
| Major Weight Loss | ~70% in the range 200-350 °C | Inert Atmosphere | [16] |
| Final Residue | Nickel Sulfide (e.g., NiS, Ni₃S₂) | Inert/Reducing Atmosphere | [4][9] |
Table 4: Crystallographic Data for Analogous Ni(II) Dithiocarbamate Complexes
Data presented for Bis(N-butyl-N-ethyldithiocarbamato)nickel(II) and Bis(dipentyldithiocarbamato)nickel(II) as representative structures.
| Parameter | [Ni(S₂CN(Et)(Bu))]₂ | [Ni(S₂CN(Pentyl)₂)₂] | Reference(s) |
| Crystal System | Monoclinic | Monoclinic | [12][13] |
| Space Group | P2₁/n | P12₁/n1 | [12][13] |
| a (Å) | 8.5641 | 10.402 | [12][13] |
| b (Å) | 8.6316 | 13.261 | [12][13] |
| c (Å) | 13.6047 | 10.701 | [12][13] |
| β (˚) | 94.753 | 114.79 | [12][13] |
| Ni-S1 Bond (Å) | 2.2032 | - | [5] |
| Ni-S2 Bond (Å) | 2.2034 | - | [5] |
| Coordination Geometry | Distorted Square Planar | Distorted Square Planar | [5][15] |
References
- 1. Department of Ecology | NICKEL DIBUTYLDITHIOCARBAMATE (CAS #13927-77-0) Greenscreen® For Safer Chemicals (Greenscreen®) Assessment [chemycal.com]
- 2. Nickel bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 6101499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nickel bis(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
- 7. Nickel dibutyldithiocarbamate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Bis(N-butyl-N-ethyldithiocarbamato-κ2 S,S′)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
